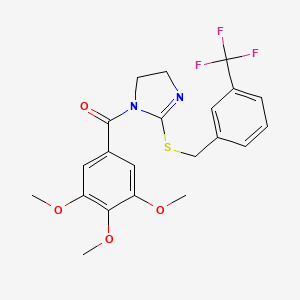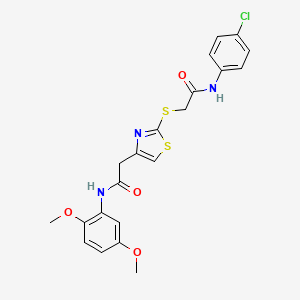
(2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Analgesic Activity
A study by Chaudhary et al. (2012) explored the microwave-assisted synthesis of novel pyrimidine derivatives, including compounds related to the given chemical structure. The research highlighted the advantages of microwave methods, such as rapid reaction rates and cleaner conditions, leading to enhanced chemical yields. The synthesized compounds were evaluated for their analgesic activity, with several showing significant effects comparable to the standard drug Diclofenac sodium. This suggests potential applications of these compounds in developing new analgesic agents (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Metabolism and Pharmacokinetics
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, revealing insights into the compound's disposition in rats, dogs, and humans. This research provides a foundational understanding of how similar compounds are metabolized and eliminated, guiding future drug development processes (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
PET Imaging Agent for Parkinson's Disease
Wang et al. (2017) synthesized a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the compound's relevance in developing diagnostic tools for neurodegenerative diseases. This research underscores the potential of such compounds in enhancing our understanding and diagnosis of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating and analyzing imatinib mesylate and related substances, demonstrating the analytical applications of similar compounds in quality control and pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).
Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes
Ammirati et al. (2009) synthesized and evaluated a series of 4-substituted proline amides as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. This research highlights the therapeutic potential of such compounds in managing chronic conditions like diabetes (Ammirati, Andrews, Boyer, Brodeur, Danley, Doran, Hulin, Liu, McPherson, Oreña, Parker, Polívková, Qiu, Soglia, Treadway, Vanvolkenburg, Wilder, & Piotrowski, 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
For instance, some piperazine derivatives have been shown to inhibit AChE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and other free radicals, which play a role in various cellular processes and disease states .
Pharmacokinetics
Piperazine derivatives, in general, are known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have been associated with neuroprotective and anti-inflammatory properties . They may also influence the levels of malondialdehyde (MDA), a biomarker for oxidative stress .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFWIERXFGEMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2874794.png)
![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)


![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)
![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)
![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)
